methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate
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Overview
Description
Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate is a synthetic organic compound with the molecular formula C22H19NO4 and a molecular weight of 361.4 g/mol . This compound is characterized by its complex structure, which includes a benzoate ester, an amide group, and a phenoxy linkage. It is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate typically involves multiple steps. One common method starts with the esterification of 2-hydroxybenzoic acid (salicylic acid) with methanol to form methyl 2-hydroxybenzoate. This intermediate is then reacted with 4-aminophenol to form 2-(4-aminophenoxy)benzoic acid. The final step involves the acylation of this intermediate with 4-methylbenzoyl chloride to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity. The use of automated reactors and continuous flow systems can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The phenoxy and benzoate groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.
Industry: The compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate involves its interaction with specific molecular targets. The amide and phenoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[4-(4-chlorobenzamido)phenoxy]benzoate
- Methyl 2-[4-(4-nitrobenzamido)phenoxy]benzoate
- Methyl 2-[4-(4-methoxybenzamido)phenoxy]benzoate
Uniqueness
Methyl 2-[4-(4-methylbenzamido)phenoxy]benzoate is unique due to the presence of the 4-methylbenzamido group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-[(4-methylbenzoyl)amino]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c1-15-7-9-16(10-8-15)21(24)23-17-11-13-18(14-12-17)27-20-6-4-3-5-19(20)22(25)26-2/h3-14H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOAGFNLFSTDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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